3-(2-Chlorophenyl)-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHILGRDFLIYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-(2-Chlorophenyl)-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl Substituents
The position of the chlorine atom on the phenyl ring significantly impacts physicochemical and biological properties.
The 2-chlorophenyl group in the target compound may confer better planarity for π-π interactions in binding applications compared to 3- or 4-substituted analogs .
Functional Group Variations
Replacing the enamide moiety with alternative groups alters solubility and reactivity.
Substituted Derivatives with Enhanced Bioavailability
Morpholino and alkylamine substituents are common modifications to improve pharmacokinetics.
The target compound’s simplicity may limit its bioavailability compared to morpholino or alkylamine derivatives, which are optimized for drug delivery .
Biological Activity
3-(2-Chlorophenyl)-2-cyanoprop-2-enamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into the synthesis, biological effects, and research findings associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Cyanoprop-2-enamide Moiety : Achieved through condensation reactions involving chlorophenyl acetonitriles and appropriate amines.
- Introduction of Functional Groups : Various electrophilic and nucleophilic substitution reactions can be employed to modify the chlorophenyl and benzyl groups, enhancing biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 30 |
| Pseudomonas aeruginosa | 12 | 70 |
Table 1: Antimicrobial activity of this compound against selected bacterial strains.
The mechanism of action for this compound appears to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis. This is facilitated by its interaction with specific enzymes or receptors within microbial cells, leading to reduced viability and growth inhibition.
Study on E. coli Inhibition
A notable study explored the effectiveness of this compound against enteropathogenic E. coli (EPEC). The compound was found to downregulate the expression of key virulence factors associated with EPEC, demonstrating a mechanism that could potentially mitigate infections caused by this pathogen. The study reported an IC50 value of approximately 25 µM for inhibition of type III secretion system (T3SS) activity in E. coli, highlighting its potential therapeutic applications.
Cytotoxicity Assessment
In vitro cytotoxicity assays revealed that while the compound effectively inhibited bacterial growth, it exhibited minimal cytotoxic effects on mammalian cell lines at concentrations up to 100 µM. This suggests a favorable therapeutic window for potential clinical applications.
Recent Investigations
Recent investigations have focused on the structural modifications of this compound to enhance its biological activity. Modifications have included variations in the substituents on the chlorophenyl ring and alterations to the cyanopropene moiety, leading to compounds with improved potency against resistant bacterial strains.
Q & A
Q. What are the key synthetic routes for 3-(2-Chlorophenyl)-2-cyanoprop-2-enamide, and how are intermediates characterized?
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the 2-chlorophenyl intermediate via Friedel-Crafts acylation or Suzuki-Miyaura coupling .
- Step 2: Introduction of the cyano group via Knoevenagel condensation, using malononitrile and a base catalyst (e.g., piperidine) under reflux conditions .
- Step 3: Amidation with an appropriate amine source (e.g., 4-aminophenyl derivatives) in polar aprotic solvents like DMF at 60–80°C . Characterization: Intermediates are validated using -NMR (to confirm regioselectivity) and IR spectroscopy (to track cyano group absorption at ~2200 cm) .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Method: Use -NMR coupling constants () for the α,β-unsaturated system. For the E-isomer, values range from 12–16 Hz due to trans-vicinal coupling, while Z-isomers exhibit lower (~8–10 Hz) .
- Advanced Confirmation: X-ray crystallography provides unambiguous stereochemical assignment, as demonstrated for analogous compounds (e.g., C–C bond lengths of 1.33–1.35 Å for the enamide system) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural analysis?
- Root Cause: Impurities from side reactions (e.g., hydrolysis of the cyano group) or residual solvents.
- Resolution:
- Perform column chromatography with ethyl acetate/hexane (3:7) to isolate pure product .
- Use -NMR to distinguish between carbonyl (δ ~165–170 ppm) and cyano (δ ~115–120 ppm) signals .
- Compare experimental IR spectra with computational (DFT) predictions for vibrational modes .
Q. What strategies optimize reaction yields in the presence of steric hindrance from the 2-chlorophenyl group?
- Solvent Optimization: Use high-boiling solvents like DMSO to enhance solubility and reduce steric effects .
- Catalyst Design: Employ Pd(OAc)/XPhos systems for coupling reactions, which tolerate bulky substituents .
- Temperature Control: Gradual heating (40°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
Q. How can researchers validate the biological activity of this compound against cancer cell lines?
- Assay Design:
- Use MTT assays with HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines, comparing IC values to cisplatin controls .
- Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Mechanistic Insight: Conduct molecular docking studies with Bcl-2 or EGFR targets to predict binding affinities (AutoDock Vina) .
Data Contradictions and Resolution
Q. Why do reported melting points for similar compounds vary across studies?
- Cause: Polymorphism or solvent inclusion in crystallized products.
- Mitigation:
- Recrystallize from ethanol/water (9:1) to obtain a single polymorph .
- Report DSC thermograms (heating rate: 10°C/min) to document thermal behavior .
Q. How to address discrepancies in biological activity data between in vitro and in vivo models?
- Factors: Poor bioavailability or metabolic instability.
- Solutions:
- Modify the propenamide backbone with PEGylated groups to enhance solubility .
- Use pharmacokinetic profiling (LC-MS/MS) to monitor plasma concentration over 24 hours .
Methodological Tables
Table 1: Key Spectroscopic Data for this compound
| Technique | Observed Signal | Reference Compound Comparison |
|---|---|---|
| -NMR | δ 7.45–7.55 (m, 4H, Ar–H) | 2-Chlorobenzoic acid (δ 7.40–7.60) |
| -NMR | δ 117.5 (C≡N), 165.2 (C=O) | Acrylonitrile (δ 118.0) |
| IR | 2215 cm (C≡N stretch) | Benzyl cyanide (2210 cm) |
Table 2: Reaction Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 60°C, 12 h | 72 | 98.5 |
| DMSO, 80°C, 8 h | 85 | 99.1 |
| THF, 40°C, 24 h | 58 | 95.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
